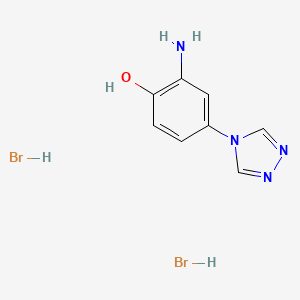

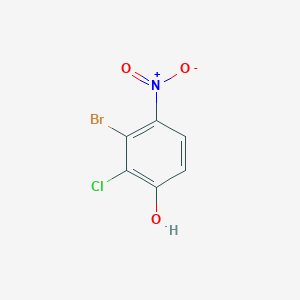

![molecular formula C15H14N2O3S B2924689 2-[(4-methylphenyl)sulfanyl]-5-nitrobenzenecarbaldehyde O-methyloxime CAS No. 383147-60-2](/img/structure/B2924689.png)

2-[(4-methylphenyl)sulfanyl]-5-nitrobenzenecarbaldehyde O-methyloxime

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

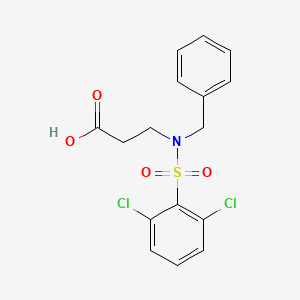

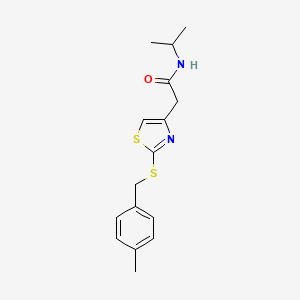

“2-[(4-methylphenyl)sulfanyl]-5-nitrobenzenecarbaldehyde O-methyloxime” is a chemical compound with the molecular formula C15H14N2O3S . It is a derivative of benzaldehyde, which is a compound containing a formyl group (CHO) attached to a benzene ring .

Molecular Structure Analysis

The molecular structure of this compound consists of a benzene ring attached to a nitro group (NO2), a sulfanyl group (SH), and a formyl group (CHO). The presence of these functional groups can significantly influence the compound’s reactivity and properties .Physical And Chemical Properties Analysis

The compound is a solid at room temperature . Other physical and chemical properties such as melting point, boiling point, solubility, and stability would need to be determined experimentally .Scientific Research Applications

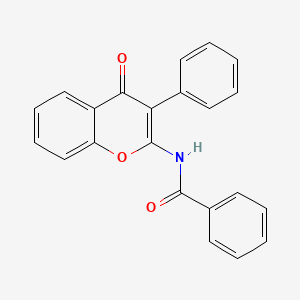

Transparent Aromatic Polyimides

Research has explored the synthesis of transparent aromatic polyimides derived from thiophenyl-substituted benzidines, including similar structural motifs to "2-[(4-methylphenyl)sulfanyl]-5-nitrobenzenecarbaldehyde O-methyloxime." These compounds exhibit high refractive indices, small birefringences, and good thermomechanical stabilities, making them valuable in the production of high-performance materials. The synthesis involves a two-step thermal polycondensation process, indicating the compound's potential in creating advanced polymeric materials with desirable optical and mechanical properties (Tapaswi et al., 2015).

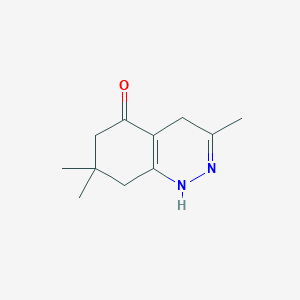

Organic Synthesis Techniques

A study has demonstrated a redox condensation reaction between o-halonitrobenzenes, acetophenones, and elemental sulfur, presenting a method for synthesizing a wide range of 2-aroylbenzothiazoles. This process is atom-efficient, step-efficient, and redox-efficient, highlighting the role of elemental sulfur both as a nucleophile and a redox moderating agent. This research provides insight into the synthetic versatility of sulfur-containing compounds and their potential applications in developing pharmacologically relevant derivatives (Nguyen et al., 2015).

Chemical Reactivity and Molecular Structure

Another study focused on the synthesis and characterization of substituted methyl o-nitrophenyl sulfides. This work involved nucleophilic substitution reactions and provided valuable information on the compounds' molecular structures through NMR spectroscopy. Such research underlines the compound's potential application in studying chemical reactivity and understanding molecular interactions, contributing to the broader knowledge of sulfide-based compounds' chemistry (Dudová et al., 2002).

Advanced Oxidation Processes

A study on advanced oxidation processes using MnCo2O4/g-C3N4 for degrading nitrobenzene highlighted the generation of high-valent metal-oxo species, suggesting an alternative to traditional sulfate radical-based oxidation. This implies the potential of using similar sulfur-containing compounds in environmental remediation technologies, specifically in treating industrial wastewater and removing organic pollutants (Zheng et al., 2021).

Mechanism of Action

Safety and Hazards

properties

IUPAC Name |

(E)-N-methoxy-1-[2-(4-methylphenyl)sulfanyl-5-nitrophenyl]methanimine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14N2O3S/c1-11-3-6-14(7-4-11)21-15-8-5-13(17(18)19)9-12(15)10-16-20-2/h3-10H,1-2H3/b16-10+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CUQKXASGQGAZRR-MHWRWJLKSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)SC2=C(C=C(C=C2)[N+](=O)[O-])C=NOC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)SC2=C(C=C(C=C2)[N+](=O)[O-])/C=N/OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

302.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[(4-methylphenyl)sulfanyl]-5-nitrobenzenecarbaldehyde O-methyloxime | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(2,4-dioxo-1H-quinazolin-3-yl)-N-[(4-fluorophenyl)methyl]propanamide](/img/structure/B2924611.png)

![2-(1-Ethoxyethyl)-N-[(E)-3-methylsulfonylprop-2-enyl]-1,3-thiazole-4-carboxamide](/img/structure/B2924617.png)

![6-chloro-N-[4-(4H-1,2,4-triazol-3-yl)phenyl]pyridine-2-carboxamide](/img/structure/B2924618.png)

![N-[2-(1H-indol-3-yl)ethyl]butane-1-sulfonamide](/img/structure/B2924624.png)

![2-chloro-N-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]acetamide](/img/structure/B2924626.png)